Woodtide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Woodtide est un substrat peptidique synthétique spécialement conçu pour la famille des kinases à double spécificité tyrosine phosphorylation-régulée (DYRK). La séquence de this compound est basée sur le site de phosphorylation dans la protéine à boîte de fourche O1 (FKHR) autour du site de phosphorylation DYRK . Ce composé est largement utilisé dans les essais biochimiques pour étudier l'activité et l'inhibition des kinases.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Woodtide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont protégés par des groupes spécifiques pour prévenir les réactions secondaires indésirables. Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour donner le produit final .

Méthodes de production industrielle

La production industrielle de this compound suit les mêmes principes que la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique l'utilisation de réactifs de haute pureté et de mesures rigoureuses de contrôle de la qualité pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Woodtide subit principalement des réactions de phosphorylation catalysées par les kinases. Il peut également participer à d'autres réactions spécifiques aux peptides telles que l'hydrolyse et l'oxydation .

Réactifs et conditions courants

Phosphorylation: Les kinases telles que DYRK1A catalysent la phosphorylation de this compound.

Hydrolyse: Les peptidases peuvent hydrolyser this compound en fragments peptidiques plus petits ou en acides aminés individuels.

Principaux produits

This compound phosphorylé: Le produit principal de la réaction de phosphorylation.

Fragments peptidiques: Résultant de réactions d'hydrolyse.

Peptide oxydé: Formé lorsque des résidus spécifiques sont oxydés.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour étudier l'activité et l'inhibition des kinases. Ses applications couvrent divers domaines, notamment :

Biologie: Aide à comprendre les voies de transduction du signal impliquant les kinases DYRK.

Industrie: Employé dans des essais de criblage à haut débit pour la découverte de médicaments.

Mécanisme d'action

This compound agit comme un substrat pour les kinases DYRK. Les kinases phosphorylent des résidus spécifiques de sérine/thréonine dans this compound. Cet événement de phosphorylation est crucial pour étudier l'activité et la régulation des kinases DYRK. Les cibles moléculaires incluent les sites de phosphorylation au sein de la séquence peptidique, et les voies impliquées sont celles liées à la signalisation des kinases .

Applications De Recherche Scientifique

Woodtide is extensively used in scientific research to study kinase activity and inhibition. Its applications span various fields, including:

Mécanisme D'action

Woodtide acts as a substrate for DYRK kinases. The kinases phosphorylate specific serine/threonine residues within this compound. This phosphorylation event is crucial for studying the activity and regulation of DYRK kinases. The molecular targets include the phosphorylation sites within the peptide sequence, and the pathways involved are those related to kinase signaling .

Comparaison Avec Des Composés Similaires

Composés similaires

Substrats peptidiques: Autres peptides synthétiques conçus pour les essais de kinases, tels que ceux basés sur différents sites de phosphorylation.

Substrats naturels: Protéines et peptides endogènes qui servent de substrats aux kinases DYRK.

Unicité

Woodtide est unique en raison de sa conception spécifique basée sur le site de phosphorylation FKHR, ce qui le rend très approprié pour étudier l'activité de la kinase DYRK. Sa nature synthétique permet un contrôle précis de sa séquence et de ses modifications, fournissant un substrat cohérent et fiable pour les essais biochimiques .

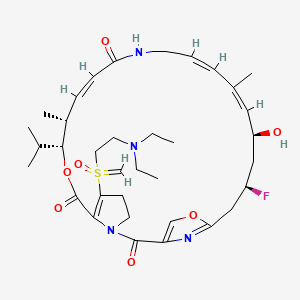

Propriétés

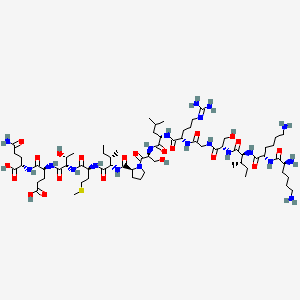

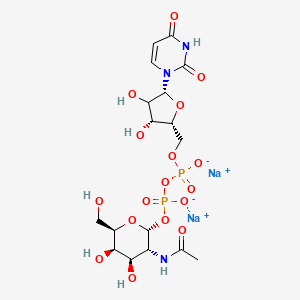

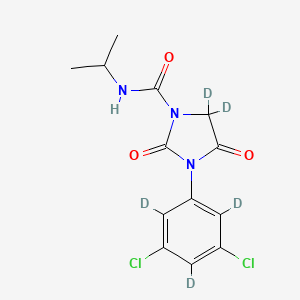

Formule moléculaire |

C68H122N20O21S |

|---|---|

Poids moléculaire |

1587.9 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H122N20O21S/c1-9-36(5)52(85-59(100)41(18-12-14-27-70)78-55(96)39(71)17-11-13-26-69)64(105)83-46(33-89)56(97)76-32-50(93)77-40(19-15-28-75-68(73)74)57(98)82-45(31-35(3)4)61(102)84-47(34-90)66(107)88-29-16-20-48(88)62(103)86-53(37(6)10-2)63(104)80-43(25-30-110-8)60(101)87-54(38(7)91)65(106)79-42(22-24-51(94)95)58(99)81-44(67(108)109)21-23-49(72)92/h35-48,52-54,89-91H,9-34,69-71H2,1-8H3,(H2,72,92)(H,76,97)(H,77,93)(H,78,96)(H,79,106)(H,80,104)(H,81,99)(H,82,98)(H,83,105)(H,84,102)(H,85,100)(H,86,103)(H,87,101)(H,94,95)(H,108,109)(H4,73,74,75)/t36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 |

Clé InChI |

OQAFCILWEALKPW-VVPQDLLDSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)